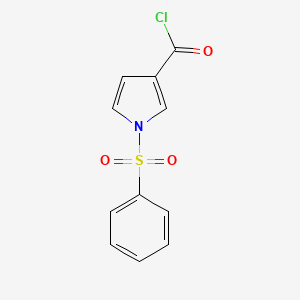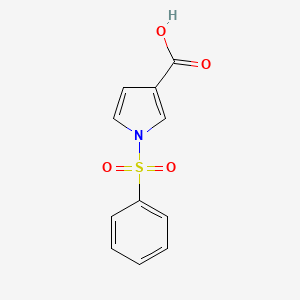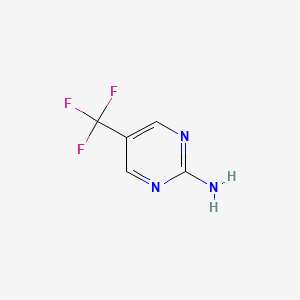
1-(Trifluoromethyl)adamantane
Overview
Description
1-(Trifluoromethyl)adamantane is a derivative of adamantane . Adamantane is an organic compound with a formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)adamantane is C11H15F3. The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, including 1-(Trifluoromethyl)adamantane, have diverse applications in the field of medicinal chemistry . They exhibit unique structural, biological, and stimulus-responsive properties . For instance, compound 8a, formed through condensation with 1-adamantaneacetic acid, exhibited bioactivity against liver cancer HepG2 and melanoma B16F10 .
Catalyst Development
Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity make them suitable for various catalytic transformations .
Nanomaterials
Adamantane derivatives are used in the development of nanomaterials . Their unique properties contribute to the creation of new materials based on natural and synthetic nanodiamonds .
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
Adamantane derivatives are used in the production of monomers . These monomers can be further polymerized to form various materials .
Production of Thermally Stable and High-Energy Fuels and Oils
Due to their unique properties, adamantane derivatives are used in the production of thermally stable and high-energy fuels and oils .
Bioactive Compounds
Adamantane derivatives are used in the synthesis of bioactive compounds . These compounds have potential applications in various areas of biotechnology .
Higher Diamond-Like Bulky Polymers
Adamantane derivatives are used in the synthesis of higher diamond-like bulky polymers such as diamondoids . These materials have potential applications in various fields, including electronics and materials science .
Safety and Hazards
While specific safety and hazard information for 1-(Trifluoromethyl)adamantane is not available, it’s important to handle all chemicals with care. For example, avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . This suggests that future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.
properties
IUPAC Name |
1-(trifluoromethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAALDLKZSIOJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508510 | |
| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)adamantane | |
CAS RN |
40556-44-3 | |
| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




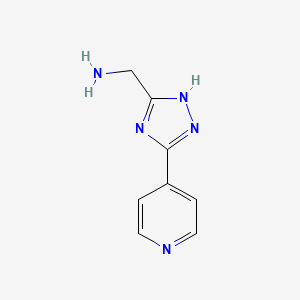
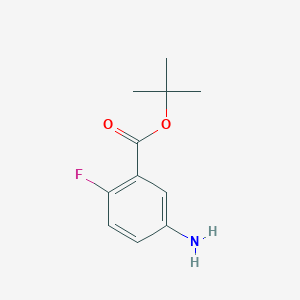
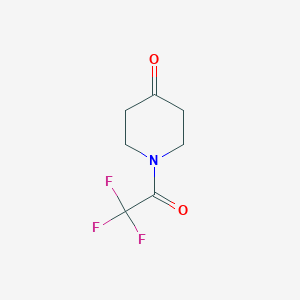

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
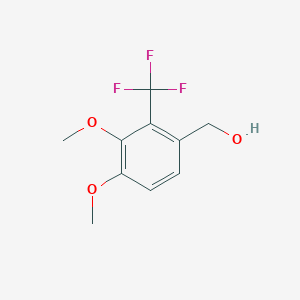
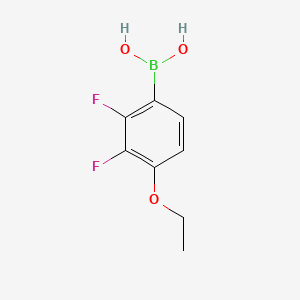
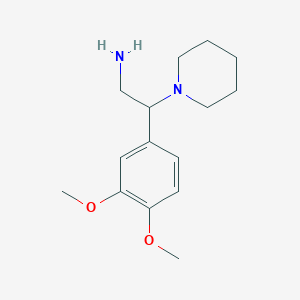
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

